4-Piperazin-1-ylbenzenesulfonamide

描述

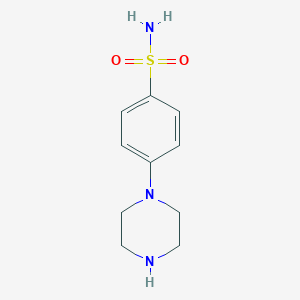

4-Piperazin-1-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- 4-Piperazin-1-ylbenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₅N₃O₂S . Unfortunately, specific primary targets for this compound are not widely documented in the literature.

- Antibiotics often target specific metabolic pathways in bacteria. For instance, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for folate synthesis .

Target of Action

Mode of Action

生化分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

A related compound, ciprofloxacin, has been shown to have antibacterial activity and to accumulate in phagocytic cells It is possible that 4-Piperazin-1-ylbenzenesulfonamide may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism

生物活性

4-Piperazin-1-ylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of metabolic disorders and antimicrobial properties. This article provides a detailed examination of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a piperazine ring linked to a benzenesulfonamide moiety. This structure contributes to its pharmacological profile, enabling interactions with various biological targets.

1. Insulin Sensitization

Research indicates that this compound acts as an insulin sensitizer by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation plays a crucial role in regulating glucose and lipid metabolism, making it a potential therapeutic candidate for treating type 2 diabetes mellitus (T2DM) .

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) indicating its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound can inhibit bacterial growth effectively, positioning it as a potential candidate for antibiotic development .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- PPAR Activation : The compound enhances adipogenesis and improves insulin sensitivity through PPAR-γ modulation.

- Inhibition of Bacterial Enzymes : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .

Case Study 1: Insulin Sensitization in Rodent Models

In a study involving diabetic rodent models, derivatives of this compound demonstrated significant improvements in glycemic control and adipocyte differentiation. The compounds were tested at concentrations of 10 µM, showing enhanced adipogenic activity in 3T3-L1 cells .

Case Study 2: Antibacterial Efficacy

A series of experiments assessed the antibacterial efficacy of sulfonamide derivatives related to this compound. The results indicated that several derivatives exhibited MICs comparable to traditional antibiotics like ciprofloxacin, highlighting their potential as effective antibacterial agents .

科学研究应用

Insulin Sensitization

4-Piperazin-1-ylbenzenesulfonamide has been identified as an insulin sensitizer, making it a candidate for treating metabolic disorders such as type 2 diabetes mellitus. Research indicates that it activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Antimicrobial Activity

Derivatives of this compound have been synthesized and screened for their antimicrobial properties:

- Active Against Leishmaniasis: Compounds derived from this compound have shown efficacy against Leishmania infantum and Leishmania amazonensis, comparable to pentamidine but with lower cytotoxicity.

| Compound | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| This compound | L. infantum | Comparable to pentamidine | |

| This compound derivatives | Bacterial pathogens | Significant antibacterial activity |

Study on Insulin Sensitization

A study investigating the effects of this compound on PPARγ signaling pathways demonstrated its potential as an insulin sensitizer. The results indicated that the compound could improve glucose metabolism in preclinical models, suggesting its viability for further development in diabetes treatment.

Antimicrobial Screening

Another research effort focused on synthesizing novel derivatives of this compound for antimicrobial applications. The compounds were evaluated against various bacterial strains, showing promising results in inhibiting growth similar to established antibiotics.

Structural Comparisons

Several compounds share structural features with this compound, contributing to their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazin-1-ylbenzenesulfonamide | Methyl substituent on piperazine | Enhanced activity against metabolic disorders |

| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | Additional pyridine ring | Effective targeting of insulin resistance |

| 4-(Piperidin-1-yl)benzenesulfonamide | Piperidine instead of piperazine | Neuropharmacological effects |

化学反应分析

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions:

- Sulfonamide Oxidation :

- Aromatic Ring Oxidation :

Reduction Reactions

The sulfonamide group can be reduced to a thiol or amine:

- Sulfonamide Reduction :

- Piperazine Ring Reduction :

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in nucleophilic substitution:

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation or nitration:

- Halogenation :

- Nitration :

Multicomponent Reactions

The compound participates in Ugi and Biginelli reactions:

- Ugi Reaction :

- Biginelli Reaction :

Case Study 1: Nucleophilic Aromatic Substitution

- Reaction : 4-Piperazin-1-ylbenzenesulfonamide with 3-chloro-5-nitropyridine in DMF/Cs₂CO₃.

- Conditions : Microwave irradiation (25 min, 120°C).

- Yield : 94% .

Case Study 2: Oxidation to Sulfone

- Reaction : Treatment with H₂O₂ in acetic acid.

- Conditions : Reflux for 6 hours.

- Yield : 78%.

Mechanistic Insights

属性

IUPAC Name |

4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGDHKASBRILQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358539 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-31-7, 170856-87-8 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。